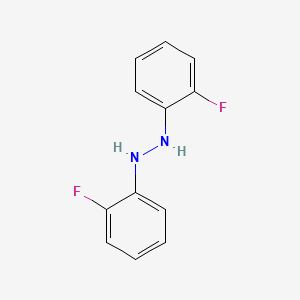
1,2-Bis(2-fluorophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-fluorophenyl)hydrazine is an organic compound with the molecular formula C12H10F2N2 It is a hydrazine derivative where two fluorophenyl groups are attached to the nitrogen atoms of the hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(2-fluorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 2-fluorobenzoyl chloride in an organic solvent such as dichloromethane.
Step 2: Add hydrazine hydrate dropwise to the solution while maintaining the temperature below 10°C.
Step 3: Stir the reaction mixture for several hours at room temperature.
Step 4: Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into hydrazones or amines.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Azo compounds with extended conjugation.
Reduction: Hydrazones or primary amines.
Substitution: Phenyl derivatives with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
1,2-Bis(2-fluorophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-fluorophenyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(2,4-dinitrophenyl)hydrazine
- 1,2-Diphenylhydrazine
- 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine
Uniqueness
1,2-Bis(2-fluorophenyl)hydrazine is unique due to the presence of fluorine atoms on the phenyl rings. This fluorination can enhance the compound’s stability, lipophilicity, and biological activity compared to non-fluorinated analogs. The fluorine atoms also influence the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
454-21-7 |
|---|---|
Fórmula molecular |
C12H10F2N2 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
1,2-bis(2-fluorophenyl)hydrazine |
InChI |
InChI=1S/C12H10F2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H |
Clave InChI |
XGWQCATYWCYFFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NNC2=CC=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


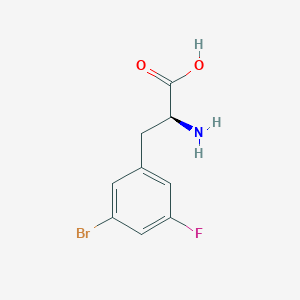
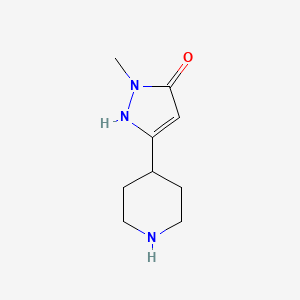
![2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)
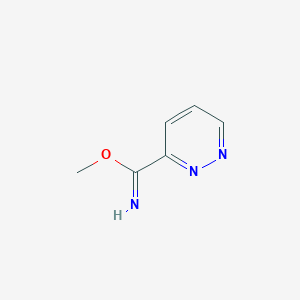
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11742233.png)

![benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742243.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742248.png)
![2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742250.png)
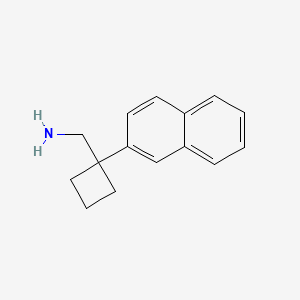
amine](/img/structure/B11742258.png)

![[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11742267.png)
![[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane](/img/structure/B11742274.png)
